N-ethyl-2-isonicotinoylhydrazinecarboxamide is a chemical compound that belongs to the class of hydrazinecarboxamides. This compound is derived from isoniazid, a well-known antitubercular agent, and has been modified to enhance its biological activity against various pathogens, particularly Mycobacterium tuberculosis. The structural modifications aim to improve its efficacy and reduce resistance observed in microbial strains.
The compound is synthesized through various chemical methods that involve the reaction of isoniazid with different acylating agents or isocyanates. The synthesis processes are designed to yield derivatives with improved pharmacological properties.
N-ethyl-2-isonicotinoylhydrazinecarboxamide can be classified under:
The synthesis of N-ethyl-2-isonicotinoylhydrazinecarboxamide typically involves several methods, notably:
The synthesis often employs solvents like acetonitrile or dichloromethane, and reactions are typically carried out under an inert atmosphere to prevent moisture interference. Characterization of synthesized compounds is performed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis to confirm structure and purity .
N-ethyl-2-isonicotinoylhydrazinecarboxamide has a complex molecular structure characterized by:
The molecular formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound exhibits specific spectral characteristics:
N-ethyl-2-isonicotinoylhydrazinecarboxamide participates in various chemical reactions that enhance its biological activity:
Reactions are typically monitored using thin-layer chromatography for product identification and purity assessment. Yields from these reactions vary based on substituents and reaction conditions but generally range from moderate to high efficiency .
The mechanism of action for N-ethyl-2-isonicotinoylhydrazinecarboxamide primarily involves inhibition of mycobacterial cell wall synthesis. It acts by targeting specific enzymes involved in cell wall biosynthesis, leading to impaired growth and replication of Mycobacterium tuberculosis.
Studies indicate that modifications to the hydrazine structure can enhance binding affinity to target enzymes compared to traditional isoniazid derivatives. This improvement is critical in overcoming drug resistance observed in certain strains of tuberculosis .
Characterization through spectroscopic methods confirms its stability and purity, with specific attention given to its reactivity under various conditions which can influence its biological activity .
N-ethyl-2-isonicotinoylhydrazinecarboxamide has several significant applications:
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, with multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains posing significant therapeutic challenges. Isoniazid (isonicotinic acid hydrazide, INH), discovered in the 1950s, revolutionized TB treatment by targeting actively replicating mycobacteria with high specificity. As a cornerstone of first-line therapy, INH exhibits bactericidal activity against M. tuberculosis, M. bovis, and M. kansasii at minimal inhibitory concentrations (MICs) of 0.5–1 μM. Its clinical impact stems from its ability to reduce treatment duration when combined with rifampicin, pyrazinamide, and ethambutol in standardized regimens [7] [10].
However, INH's efficacy is compromised by rising resistance rates, primarily linked to mutations in the katG gene (encoding catalase-peroxidase) and promoter regions of the inhA operon. Globally, 10–15% of new TB cases exhibit INH resistance, with higher rates in MDR-TB hotspots. This resistance necessitates prolonged, toxic regimens and underscores the urgency for structurally modified analogs capable of overcoming resistance mechanisms while retaining activity against non-tuberculous mycobacteria (NTM) like M. avium and M. kansasii [2] [10].
Table 1: Global Burden of TB and INH Resistance
Parameter | Value | Clinical Impact |
---|---|---|
New TB Cases (Annual) | 10.6 million | Drives demand for effective chemotherapy |
INH Resistance Rate | 10–15% (new cases) | Limits first-line treatment options |
MDR-TB Cases | 450,000 (annual) | Requires 18–24 months of second-line drugs |
M. kansasii MIC (INH) | >32 μM | Highlights need for NTM-active derivatives |
Isoniazid functions as a prodrug requiring bioactivation by mycobacterial catalase-peroxidase (KatG). This enzyme oxidizes INH to an isonicotinoyl radical, which couples with NAD⁺ to form an isonicotinoyl-NAD adduct (INH-NAD). This adduct potently inhibits InhA (enoyl-acyl carrier protein reductase), a key enzyme in mycolic acid biosynthesis. Mycolic acids are essential α-alkyl, β-hydroxy fatty acids that confer rigidity to the mycobacterial cell wall; their depletion causes bacteriolysis [3] [7].
Resistance arises primarily through:
Table 2: Molecular Mechanisms of INH Resistance
Resistance Mechanism | Frequency | Effect on INH Activity |
---|---|---|
katG S315T mutation | 60–90% | 100–500× increase in MIC |
inhA promoter mutations | 15–25% | 10–50× increase in MIC |
ndh mutations | 5–10% | Altered NAD⁺/NADH ratio |
ahpC promoter mutations | 10–15% | Compensatory for katG defects |
To circumvent INH resistance, hydrazinecarboxamide functionalization has emerged as a strategic approach. This modification retains the essential isonicotinoyl core while introducing a carboxamide bridge at the hydrazine terminus. The design leverages three key principles:
N-Ethyl-2-isonicotinoylhydrazinecarboxamide specifically incorporates a short alkyl chain (ethyl group) to balance lipophilicity and steric accessibility. Ethyl substitution minimally increases molecular weight (MW = 221.25 g/mol vs. INH’s 137.14 g/mol) while optimizing interactions with InhA’s hydrophobic pocket. Computational modeling confirms that alkyl chains up to C4 improve affinity for InhA, positioning the ethyl analog as a lead candidate with synthetic accessibility [2] [8].
Table 3: Structure-Activity Relationships of INH Hydrazinecarboxamide Analogs
Substituent | ClogP | Mtb H37Rv MIC (μM) | NTM Activity |
---|---|---|---|
None (INH) | -0.7 | 0.5–1 | Low |
4-tert-Butylphenyl | 3.1 | 8 | Moderate (M. avium) |
4-Octylphenyl | 5.8 | 1–2 | High (M. kansasii) |
2,4,6-Trichlorophenyl | 2.9 | 4 | High (M. kansasii) |
Ethyl | 0.3 | Data pending | Predicted high (NAT-2 bypass) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: